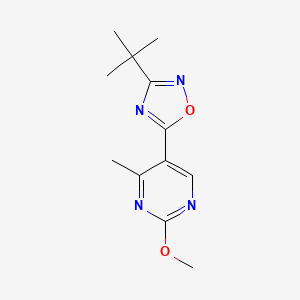
5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine is a heterocyclic compound that contains both oxadiazole and pyrimidine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the oxadiazole ring, in particular, is known to impart various pharmacological properties.
Preparation Methods
The synthesis of 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrimidine moiety. One common synthetic route starts with the preparation of 3-tert-butyl-1,2,4-oxadiazole, which can be synthesized from tert-butylamidoxime and an appropriate carboxylic acid derivative under dehydrating conditions . The resulting oxadiazole is then reacted with a pyrimidine derivative under suitable conditions to form the final compound.
Chemical Reactions Analysis
5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The methoxy and methyl groups on the pyrimidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-2-methoxy-4-methylpyrimidine include other oxadiazole and pyrimidine derivatives. For example:
- 3-tert-butyl-1,2,4-oxadiazol-5-yl)methylamine hydrochloride
- 3-tert-butyl-1,2,4-oxadiazol-5-yl)methanol
These compounds share the oxadiazole ring but differ in their additional functional groups, which can lead to variations in their chemical and biological properties
Properties
IUPAC Name |
3-tert-butyl-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-7-8(6-13-11(14-7)17-5)9-15-10(16-18-9)12(2,3)4/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYRGTQLRSQZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)C(C)(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

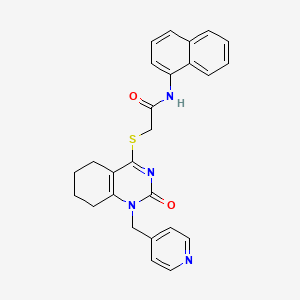
![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)
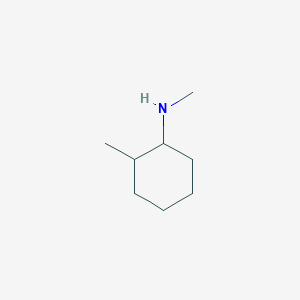
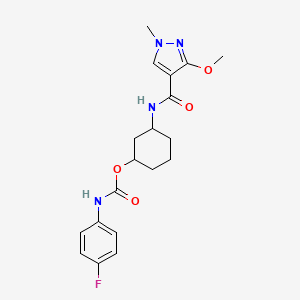
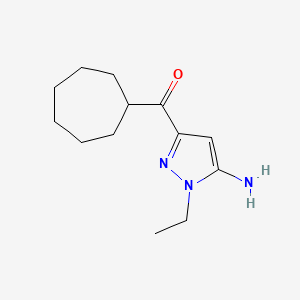

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)
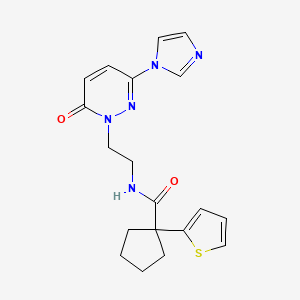
![4-[2-(Piperidin-4-yl)ethyl]phenol](/img/structure/B2528241.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)
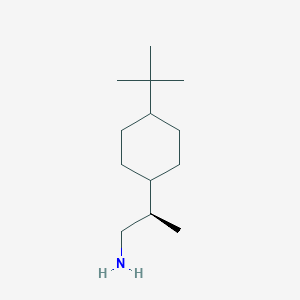

![5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2528248.png)
